molecular formula C13H18N2O2S B14142620 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 4035-16-9

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-

Cat. No.: B14142620
CAS No.: 4035-16-9
M. Wt: 266.36 g/mol
InChI Key: GLBADDXVGXPFSU-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic organic compound It is a derivative of pyrazole, characterized by the presence of a sulfonyl group attached to a 4-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- typically involves the cyclocondensation of hydrazones with α-bromo ketones. This reaction is catalyzed by visible light, which enables an efficient tandem reaction to produce the desired pyrazole derivative . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature to moderate temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as metal-free catalysis and solvent recycling, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the pyrazole ring can interact with nucleic acids and proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazole, 4,5-dihydro-3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties.

Properties

CAS No.

4035-16-9

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36 g/mol

IUPAC Name

3,5,5-trimethyl-1-(4-methylphenyl)sulfonyl-4H-pyrazole

InChI

InChI=1S/C13H18N2O2S/c1-10-5-7-12(8-6-10)18(16,17)15-13(3,4)9-11(2)14-15/h5-8H,9H2,1-4H3

InChI Key

GLBADDXVGXPFSU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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